An In-depth Technical Guide to 4-Cyclobutylpyrrolidin-2-one: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 4-Cyclobutylpyrrolidin-2-one: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Cyclobutylpyrrolidin-2-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. By synthesizing available data and leveraging established principles of organic chemistry, this document offers insights into its chemical properties, structure, potential synthesis, and speculative biological relevance.
Introduction: The Pyrrolidinone Scaffold in Drug Discovery
The pyrrolidin-2-one core, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to participate in hydrogen bonding and its conformational flexibility, which allows for optimal interactions with biological targets. The introduction of various substituents onto the pyrrolidinone ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The 4-cyclobutyl substitution on this scaffold presents a unique combination of a rigid, sp3-rich carbocycle with the polar lactam, suggesting potential for novel biological activities.
Molecular Structure and Chemical Identity
At the core of 4-Cyclobutylpyrrolidin-2-one is the pyrrolidin-2-one ring, with a cyclobutyl group attached at the 4-position. This structure imparts a combination of rigidity from the cyclobutyl ring and polarity from the lactam functionality.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 4-cyclobutylpyrrolidin-2-one |
| CAS Number | 271579-94-3[2][3][4] |
| Molecular Formula | C₈H₁₃NO[2][3] |
| Molecular Weight | 139.19 g/mol [3] |
| Canonical SMILES | C1CC(C1)C2CC(=O)NC2 |
| InChI Key | CVRJEQBETQXNIG-UHFFFAOYSA-N |
Structural Diagram:
Caption: 2D structure of 4-Cyclobutylpyrrolidin-2-one.
Physicochemical Properties: Predictions and Expert Analysis
Predicted Physicochemical Properties:
| Property | Predicted Value/Range | Rationale/Comparison with Analogs |
| Melting Point (°C) | 50 - 80 | The parent compound, 2-pyrrolidinone, has a melting point of 25 °C. The addition of the bulky, non-polar cyclobutyl group is expected to increase the melting point due to increased molecular weight and potentially more ordered crystal packing. |
| Boiling Point (°C) | 280 - 320 | 2-pyrrolidinone has a high boiling point of 245 °C due to strong intermolecular hydrogen bonding. The increased molecular weight of the 4-cyclobutyl derivative will further elevate the boiling point. |
| Solubility | Soluble in water and polar organic solvents | The lactam functionality will allow for hydrogen bonding with water and other protic solvents. It is expected to be soluble in alcohols, ketones, and other polar organic solvents. Solubility in non-polar solvents like hexanes is likely to be limited. |
| LogP | 0.5 - 1.5 | The cyclobutyl group will increase lipophilicity compared to the parent pyrrolidinone (LogP = -0.7). This moderate LogP suggests a good balance between aqueous solubility and membrane permeability, a desirable trait for drug candidates. |
| pKa | ~17 (amide proton) | The amide proton is weakly acidic, similar to other lactams. |
Spectroscopic Characterization: An Interpretive Guide
While experimental spectra for 4-Cyclobutylpyrrolidin-2-one are not publicly available, this section provides an expert interpretation of the expected spectroscopic features based on its structure. This serves as a guide for researchers in characterizing this molecule upon synthesis.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and overlapping signals from the cyclobutyl and pyrrolidinone rings.
Predicted Chemical Shifts and Multiplicities:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| N-H | 6.5 - 8.0 | Broad singlet | The chemical shift can be highly variable depending on the solvent and concentration. |
| CH -4 (pyrrolidinone) | 2.0 - 2.5 | Multiplet | This proton is adjacent to the cyclobutyl group and will show complex splitting. |
| CH ₂-3 (pyrrolidinone) | 2.2 - 2.6 | Multiplet | The two protons are diastereotopic and will likely appear as distinct multiplets. |
| CH ₂-5 (pyrrolidinone) | 3.0 - 3.5 | Multiplet | These protons are adjacent to the nitrogen atom and will be deshielded. |
| Cyclobutyl Protons | 1.5 - 2.2 | Multiplets | A complex series of overlapping multiplets is expected for the seven protons of the cyclobutyl ring. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide key information about the carbon framework.
Predicted Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| C =O (C-2) | 175 - 180 |
| C -5 | 40 - 45 |
| C -4 | 35 - 40 |
| C -3 | 30 - 35 |
| Cyclobutyl C H | 35 - 40 |
| Cyclobutyl C H₂ | 20 - 30 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the characteristic absorption of the lactam functional group.
Key Predicted IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3200 - 3400 | Strong, broad |
| C-H stretch (sp³) | 2850 - 3000 | Medium to strong |
| C=O stretch (amide I) | 1670 - 1700 | Strong |
| N-H bend (amide II) | 1510 - 1570 | Medium |
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
Predicted Mass Spectral Data:
| Ion | m/z (Predicted) | Notes |
| [M+H]⁺ | 140.1070 | The protonated molecular ion is expected to be the base peak in a soft ionization technique like ESI. |
| [M+Na]⁺ | 162.0889 | Adduct with sodium is commonly observed. |
| [M]⁺˙ | 139.0997 | The molecular ion in electron ionization (EI) mode. |
| Fragmentation ions | Various | Common fragmentation pathways would include loss of the cyclobutyl group and cleavage of the pyrrolidinone ring. |
Synthesis Strategies: A Proposed Methodological Approach
While a specific synthesis for 4-Cyclobutylpyrrolidin-2-one is not detailed in the literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of 4-substituted pyrrolidin-2-ones. A robust approach involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction and lactamization.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 4-Cyclobutylpyrrolidin-2-one.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 4-cyclobutyl-3-nitrobutanoate
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To a solution of ethyl cyclobutylacetate (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add nitroethylene (1.1 eq) dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford ethyl 4-cyclobutyl-3-nitrobutanoate.
Causality: The base deprotonates the α-carbon of the ester, generating a nucleophilic enolate which then undergoes a 1,4-conjugate addition to the electron-deficient nitroalkene.
Step 2: Reductive Cyclization to 4-Cyclobutylpyrrolidin-2-one
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Dissolve the purified ethyl 4-cyclobutyl-3-nitrobutanoate (1.0 eq) in a protic solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of Raney Nickel (approximately 10% by weight).
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Pressurize the reaction vessel with hydrogen gas (50-100 psi).
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Heat the reaction mixture to 40-60 °C and stir vigorously for 6-12 hours, monitoring the reaction by TLC or GC-MS.
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Once the reaction is complete, carefully filter the catalyst through a pad of Celite.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude 4-Cyclobutylpyrrolidin-2-one by vacuum distillation or recrystallization.
Causality: The nitro group is reduced to a primary amine, and the ester is simultaneously reduced or remains susceptible to nucleophilic attack by the newly formed amine, leading to an intramolecular cyclization to form the stable five-membered lactam ring.
Potential Biological and Pharmacological Significance
While no specific biological activities have been reported for 4-Cyclobutylpyrrolidin-2-one, the pyrrolidin-2-one scaffold is known to exhibit a wide range of pharmacological effects, including nootropic, anticonvulsant, and anti-inflammatory properties.[1][5]
The introduction of a cyclobutyl group at the 4-position could modulate these activities in several ways:
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Increased Lipophilicity: The cyclobutyl moiety enhances the lipophilicity of the molecule, which may improve its ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.
-
Metabolic Stability: The rigid cyclobutyl ring may be less susceptible to metabolic degradation compared to linear alkyl chains, potentially leading to a longer half-life in vivo.
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Receptor Binding: The specific size and shape of the cyclobutyl group could lead to unique interactions with the binding pockets of target proteins, potentially resulting in enhanced potency or altered selectivity.
Potential Therapeutic Areas for Investigation:
-
Neurodegenerative Diseases: Given the nootropic properties of some pyrrolidinones (e.g., piracetam), 4-cyclobutylpyrrolidin-2-one could be investigated for its potential in treating cognitive decline associated with Alzheimer's or Parkinson's disease.
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Epilepsy: The anticonvulsant activity of certain pyrrolidinone derivatives suggests that this compound could be a candidate for the development of new anti-epileptic drugs.[5]
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Inflammation: Some pyrrolidinone derivatives have shown anti-inflammatory effects, making this a potential area of investigation.[1]
Safety and Handling
Specific toxicity data for 4-Cyclobutylpyrrolidin-2-one is not available. However, based on the general properties of related lactams, it should be handled with appropriate care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
4-Cyclobutylpyrrolidin-2-one represents an intriguing yet underexplored molecule within the broader class of biologically active pyrrolidinones. Its unique structural features suggest the potential for novel pharmacological properties. This technical guide provides a foundational understanding of its chemical and physical characteristics, a plausible synthetic route, and a rationale for its potential biological investigation. Further research is warranted to synthesize and characterize this compound fully and to explore its activity in relevant biological assays. Such studies could pave the way for the development of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 2. 4-CYCLOBUTYLPYRROLIDIN-2-ONE | 271579-94-3 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. parchem.com [parchem.com]
- 5. benchchem.com [benchchem.com]
